Cas no 1443412-41-6 (2-(3,5-Dichlorophenyl)malonic acid)

2-(3,5-Dichlorophenyl)malonic acid 化学的及び物理的性質
名前と識別子
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- 2-(3,5-Dichlorophenyl)malonic acid
- YJNQGHZDKPTGLL-UHFFFAOYSA-N
- 2-(3,5-dichlorophenyl)propanedioic Acid
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- インチ: 1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15)
- InChIKey: YJNQGHZDKPTGLL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(C(=O)O)C(=O)O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 74.6
2-(3,5-Dichlorophenyl)malonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D358615-50mg |
2-(3,5-Dichlorophenyl)malonic Acid |
1443412-41-6 | 50mg |
$236.00 | 2023-05-18 | ||
TRC | D358615-250mg |
2-(3,5-Dichlorophenyl)malonic Acid |
1443412-41-6 | 250mg |
$ 1200.00 | 2023-09-07 | ||
TRC | D358615-500mg |
2-(3,5-Dichlorophenyl)malonic Acid |
1443412-41-6 | 500mg |
$1855.00 | 2023-05-18 | ||
TRC | D358615-100mg |
2-(3,5-Dichlorophenyl)malonic Acid |
1443412-41-6 | 100mg |
$442.00 | 2023-05-18 |
2-(3,5-Dichlorophenyl)malonic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-(3,5-Dichlorophenyl)malonic acidに関する追加情報
2-(3,5-Dichlorophenyl)Malonic Acid: A Comprehensive Overview
2-(3,5-Dichlorophenyl)Malonic Acid (CAS No. 1443412-41-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its malonic acid backbone and a 3,5-dichlorophenyl substituent, exhibits unique chemical properties that make it valuable in various applications. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements related to 2-(3,5-Dichlorophenyl)Malonic Acid.
The molecular structure of 2-(3,5-Dichlorophenyl)Malonic Acid consists of a malonic acid moiety (HOOCCH₂COOH) attached to a 3,5-dichlorophenyl group. This substitution pattern introduces electronic and steric effects that influence the compound's reactivity and solubility. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring enhances the compound's stability and bioavailability, making it an attractive candidate for drug design.
Recent studies have explored the synthesis of 2-(3,5-Dichlorophenyl)Malonic Acid using various methodologies. One prominent approach involves the coupling of chlorobenzene derivatives with malonic acid esters through Friedel-Crafts acylation or Suzuki coupling reactions. These methods have been optimized to improve yield and purity, ensuring scalability for industrial applications. Additionally, researchers have investigated the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
The applications of 2-(3,5-Dichlorophenyl)Malonic Acid span across multiple domains. In organic synthesis, it serves as an intermediate for constructing complex molecules with high structural diversity. For instance, it has been employed in the synthesis of heterocyclic compounds, which are crucial in drug discovery. In the pharmaceutical industry, this compound has shown potential as a building block for developing anti-inflammatory and antiviral agents. Its ability to undergo various transformations makes it a valuable tool in medicinal chemistry.
Recent advancements in computational chemistry have provided deeper insights into the properties of 2-(3,5-Dichlorophenyl)Malonic Acid. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns at an atomic level. These findings have facilitated the design of more efficient synthetic routes and improved understanding of its interaction with biological systems.
In terms of environmental impact, studies have been conducted to assess the biodegradability and toxicity of 2-(3,5-Dichlorophenyl)Malonic Acid. Results indicate that under specific conditions, this compound can undergo microbial degradation, reducing its persistence in aquatic environments. However, further research is required to fully understand its ecological footprint and ensure sustainable practices in its production and use.
Looking ahead, the future of 2-(3,5-Dichlorophenyl)Malonic Acid lies in its potential for innovation across diverse industries. With ongoing research into its properties and applications, this compound is poised to play a pivotal role in advancing scientific knowledge and addressing real-world challenges.
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